molecular formula C14H14BrF3N6O2 B10889824 {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10889824
M. Wt: 435.20 g/mol
InChI Key: STNPOKJMEVBWLD-UHFFFAOYSA-N
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Description

The compound {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex heterocyclic molecule. It features multiple pyrazole rings, a bromine atom, and a trifluoromethyl group, making it a unique and potentially versatile compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the formation of the pyrazole rings. One common method involves the cycloaddition of hydrazines with 1,3-diketones or their equivalents . The final step often involves the coupling of these functionalized pyrazole units under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This can involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity . The pyrazole rings can also participate in hydrogen bonding and π-π interactions, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • {1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of both bromine and trifluoromethyl groups, along with multiple pyrazole rings, provides a unique set of chemical and biological properties that can be exploited in various fields of research .

Properties

Molecular Formula

C14H14BrF3N6O2

Molecular Weight

435.20 g/mol

IUPAC Name

[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C14H14BrF3N6O2/c1-8-11(15)9(2)23(20-8)7-22-6-3-10(21-22)12(25)24-13(26,4-5-19-24)14(16,17)18/h3,5-6,26H,4,7H2,1-2H3

InChI Key

STNPOKJMEVBWLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)N3C(CC=N3)(C(F)(F)F)O)C)Br

Origin of Product

United States

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